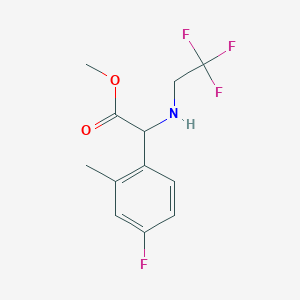
Methyl 2-(4-fluoro-2-methylphenyl)-2-((2,2,2-trifluoroethyl)amino)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(4-fluoro-2-methylphenyl)-2-((2,2,2-trifluoroethyl)amino)acetate is an organic compound that belongs to the class of esters. Esters are commonly used in various chemical industries due to their unique properties, such as pleasant odors and flavors, and their role as intermediates in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-fluoro-2-methylphenyl)-2-((2,2,2-trifluoroethyl)amino)acetate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Solvent: Methanol
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to ensure consistent quality and yield. The process would be optimized for large-scale production, focusing on cost-effectiveness and environmental sustainability.
化学反应分析
Types of Reactions
Methyl 2-(4-fluoro-2-methylphenyl)-2-((2,2,2-trifluoroethyl)amino)acetate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The fluoro and trifluoroethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 2-(4-fluoro-2-methylphenyl)-2-((2,2,2-trifluoroethyl)amino)acetic acid.
Reduction: 2-(4-fluoro-2-methylphenyl)-2-((2,2,2-trifluoroethyl)amino)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May serve as a probe or ligand in biochemical studies.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Utilized in the manufacture of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 2-(4-fluoro-2-methylphenyl)-2-((2,2,2-trifluoroethyl)amino)acetate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The trifluoroethyl group could enhance its binding affinity and specificity for certain molecular targets.
相似化合物的比较
Similar Compounds
- Methyl 2-(4-fluorophenyl)-2-((2,2,2-trifluoroethyl)amino)acetate
- Methyl 2-(4-chloro-2-methylphenyl)-2-((2,2,2-trifluoroethyl)amino)acetate
- Methyl 2-(4-fluoro-2-methylphenyl)-2-((2,2,2-difluoroethyl)amino)acetate
Uniqueness
Methyl 2-(4-fluoro-2-methylphenyl)-2-((2,2,2-trifluoroethyl)amino)acetate is unique due to the presence of both fluoro and trifluoroethyl groups, which can significantly influence its chemical reactivity and biological activity. These groups can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets.
生物活性
Methyl 2-(4-fluoro-2-methylphenyl)-2-((2,2,2-trifluoroethyl)amino)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Chemical Name : this compound
- CAS Number : 1087788-98-4
- Molecular Formula : C₁₀H₉F₄N₁O₂
- Molecular Weight : 251.18 g/mol
Preliminary studies indicate that the compound may act as a modulator of certain biological pathways, particularly those involving neurotransmitter systems. The trifluoroethyl group is known to enhance lipophilicity, potentially improving the compound's ability to cross biological membranes and interact with target proteins.
Anticancer Properties
Recent research has highlighted the potential anticancer properties of this compound. In vitro studies have shown that it exhibits significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| MDA-MB-231 (Breast) | 0.126 | Strong inhibitory effect on proliferation |
| MCF10A (Non-cancer) | 2.5 | Minimal effect compared to cancer cells |
The selectivity index calculated from these studies suggests that the compound preferentially targets cancer cells over non-cancerous cells, indicating a potential for therapeutic use with reduced side effects.
Mechanistic Studies
Mechanistic investigations have revealed that the compound may induce apoptosis in cancer cells through the activation of caspase pathways. For instance, treatment with this compound resulted in increased levels of caspase-9 in MDA-MB-231 cells, suggesting that it triggers programmed cell death effectively.
Case Studies
-
Study on MDA-MB-231 Cells :
- A study involving BALB/c nude mice inoculated with MDA-MB-231 cells demonstrated that administration of the compound significantly inhibited lung metastasis.
- The treatment was administered over a period of 30 days, and results indicated a marked reduction in metastatic nodules compared to control groups.
-
Comparative Analysis with Known Anticancer Agents :
- In comparative studies against established agents like 5-Fluorouracil (5-FU), this compound showed better selectivity and potency against breast cancer cell lines.
属性
IUPAC Name |
methyl 2-(4-fluoro-2-methylphenyl)-2-(2,2,2-trifluoroethylamino)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F4NO2/c1-7-5-8(13)3-4-9(7)10(11(18)19-2)17-6-12(14,15)16/h3-5,10,17H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVZCTPSWAQDRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(C(=O)OC)NCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F4NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














